molecular formula C11H10BrF3OS B14046875 1-Bromo-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14046875
M. Wt: 327.16 g/mol
InChI Key: DRKZWUSQLVGZAC-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a bromine atom, a methylthio group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Bromo-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)-4-(trifluoromethyl)benzene and 1-bromo-2-propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may involve specific temperatures, pressures, and solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Bromo-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and interactions with biological molecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-Bromo-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds, such as:

    1-Bromo-3-(2-(methylthio)phenyl)propan-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: Contains an additional bromomethyl group, leading to variations in its chemical behavior.

    1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one: Features a trifluoromethylthio group instead of a trifluoromethyl group, affecting its reactivity and applications.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-bromo-3-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3OS/c1-17-10-5-8(11(13,14)15)3-2-7(10)4-9(16)6-12/h2-3,5H,4,6H2,1H3

InChI Key

DRKZWUSQLVGZAC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)CC(=O)CBr

Origin of Product

United States

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